Dasatinib-d8
Dasatinib-d8
Dasatinib-d8 contains eight deuterium atoms at the 2, 2’, 3, 3’, 5, 5’, 6 and 6’ positions. It is intended for use as an internal standard for the quantification of dasatinib (Item No. 11498) by GC- or LC-MS. Dasatinib is a potent inhibitor of the non-receptor tyrosine kinases Abl and Src as well as other members of the Src family. It is effective at sub-nanomolar concentrations, inhibiting Src, Abl, and Lck with IC50 values of 0.05, 0.5, and 0.4 nM, respectively. At nanomolar concentrations, dasatinib also blocks the activity of several other receptor and non-receptor tyrosine kinases, plus drug-resistant mutants. Because of these activities, dasatinib has potential therapeutic value in diseases characterized by elevated levels of these kinases, including some forms of cancer and fibrotic disease.
Brand Name:
Vulcanchem
CAS No.:
1132093-70-9
VCID:
VC0023192
InChI:
InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2
SMILES:
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO
Molecular Formula:
C22H26ClN7O2S
Molecular Weight:
496.1 g/mol
Dasatinib-d8
CAS No.: 1132093-70-9
Reference Standards
VCID: VC0023192
Molecular Formula: C22H26ClN7O2S
Molecular Weight: 496.1 g/mol
CAS No. | 1132093-70-9 |
---|---|
Product Name | Dasatinib-d8 |
Molecular Formula | C22H26ClN7O2S |
Molecular Weight | 496.1 g/mol |
IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
Standard InChI | InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2 |
Standard InChIKey | ZBNZXTGUTAYRHI-COMRDEPKSA-N |
Isomeric SMILES | [2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H] |
SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO |
Canonical SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO |
Description | Dasatinib-d8 contains eight deuterium atoms at the 2, 2’, 3, 3’, 5, 5’, 6 and 6’ positions. It is intended for use as an internal standard for the quantification of dasatinib (Item No. 11498) by GC- or LC-MS. Dasatinib is a potent inhibitor of the non-receptor tyrosine kinases Abl and Src as well as other members of the Src family. It is effective at sub-nanomolar concentrations, inhibiting Src, Abl, and Lck with IC50 values of 0.05, 0.5, and 0.4 nM, respectively. At nanomolar concentrations, dasatinib also blocks the activity of several other receptor and non-receptor tyrosine kinases, plus drug-resistant mutants. Because of these activities, dasatinib has potential therapeutic value in diseases characterized by elevated levels of these kinases, including some forms of cancer and fibrotic disease. |
Synonyms | N-[2-Chloro-6-methylphenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl-d8]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide; BMS-354825-d8; |
PubChem Compound | 25226418 |
Last Modified | Nov 11 2021 |
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